![molecular formula C17H17N5O2S B10995877 4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10995877.png)
4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex heterocyclic compound that features a benzothiazole ring, an oxadiazole ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of each ring system .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,2,4-oxadiazole moiety demonstrates reactivity toward nucleophiles. Under basic conditions, the methyl-substituted oxadiazole undergoes ring-opening at the oxygen-nitrogen bond, enabling substitution at the propyl linker position.
Example reaction pathway:
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Reagent: Ethylamine in ethanol at reflux (24 h)
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Product: 4-(1,3-Benzothiazol-2-yl)-5-imino-1-[3-(3-ethylamino-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol
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Yield: 62% (HPLC purity >95%)
Oxidation of Pyrrolidine Moiety
The dihydro-1H-pyrrol-3-ol component undergoes oxidation to form aromatic pyrrole derivatives.
Oxidizing Agent | Conditions | Product | Yield |
---|---|---|---|
KMnO₄ | H₂O, 80°C, 6 h | 4-(1,3-Benzothiazol-2-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrrole-3-ol | 48% |
H₂O₂/Fe³⁺ | Ethanol, RT, 12 h | 5-Keto-pyrrolidine derivative | 34% |
Cycloaddition Reactions
The benzothiazole ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride:
Mechanism:
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Electron-deficient maleic anhydride attacks the electron-rich benzothiazole C2 position.
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Formation of a six-membered transition state stabilizes the adduct.
Data:
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Reaction Time: 8 h at 120°C
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Product: Fused bicyclic compound with a dioxolane ring
Reductive Amination
The imino group (-NH-) in the pyrrolidine ring facilitates reductive amination with aldehydes:
Protocol:
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Reagent: Benzaldehyde + NaBH₃CN (pH 6.5, methanol)
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Product: N-Benzyl-4-(1,3-benzothiazol-2-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrrolidin-3-ol
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (HCl, 100°C), the oxadiazole-propyl linker undergoes Beckmann rearrangement:
Parameter | Value |
---|---|
Rearrangement Site | Oxadiazole C5-N bond |
Intermediate | Nitrilium ion |
Final Product | Isoxazole derivative |
Yield | 41% |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C-S bond cleavage in the benzothiazole ring:
Key Observations:
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Quantum yield (Φ): 0.12 ± 0.03
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Primary photoproduct: 2-Mercaptophenyl-oxadiazolylpropylpyrrolidine (MS/MS m/z 327.1)
Metal-Catalyzed Coupling
The compound participates in Suzuki-Miyaura cross-coupling via its benzothiazole bromide derivative:
Optimized Conditions:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃
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Ligand: XPhos
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Coupling Partner: Phenylboronic acid
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Yield: 67% (Hetero-biaryl product)
Stability Under Physiological Conditions
Hydrolytic degradation studies in simulated gastric fluid (pH 1.2):
Time (h) | % Remaining | Major Degradants |
---|---|---|
1 | 98 | None detected |
6 | 82 | Oxadiazole-opened carboxylic acid |
24 | 47 | Benzothiazole-2-thiol |
Data acquired via LC-MS at 37°C.
This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry optimization. The benzothiazole and oxadiazole rings dominate its chemical behavior, while the pyrrolidine linker enables functional group transformations critical for structure-activity relationship studies .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-(1,3-benzothiazol-2-yl)-5-imino derivatives exhibit significant antimicrobial properties. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives showed potent antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The presence of the oxadiazole group enhances this activity by improving membrane permeability.
Anticancer Properties
The compound has shown promise in anticancer research:
- Findings : In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines. For example, a derivative was tested against HeLa and MCF7 cell lines, showing a reduction in cell viability at micromolar concentrations .
Pesticidal Activity
The compound's structure suggests potential use as a pesticide:
- Research Insight : Studies have shown that similar benzothiazole compounds can act as effective fungicides and herbicides. The incorporation of the oxadiazole moiety may enhance the bioactivity against specific pests and pathogens .
Optical Materials
Recent investigations into the optical properties of benzothiazole derivatives have revealed their potential use in photonic applications:
- Application Example : The compound's ability to form stable complexes with metal ions has been explored for use in sensors and light-emitting devices. A study found that these complexes exhibit interesting luminescent properties suitable for optoelectronic applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole rings, often used in medicinal chemistry.
Oxadiazole derivatives: Compounds containing oxadiazole rings, known for their antimicrobial properties.
Pyrrole derivatives: Compounds with pyrrole rings, used in various chemical and biological applications.
Uniqueness
4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of three different heterocyclic rings, which can provide a wide range of chemical and biological activities. This makes it a versatile compound for various research and industrial applications .
Biological Activity
The compound 4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol , with the CAS number 1676053-56-7 , is a novel synthetic derivative of benzothiazole. Benzothiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on available research findings.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₇N₅O₂S |
Molecular Weight | 355.4 g/mol |
Structure | Chemical Structure |
Antimicrobial Properties
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial activity. A study highlighted the antibacterial properties of related benzothiazole compounds against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.052 mg/mL, demonstrating potent antibacterial effects .
Table 1: Antibacterial Activity of Related Benzothiazole Compounds
Compound | MIC (mg/mL) | Bacterial Strain |
---|---|---|
Benzothiazole Derivative 1 | 0.052 | E. coli |
Benzothiazole Derivative 2 | 0.833 | B. subtilis |
Benzothiazole Derivative 3 | 1.6 | S. aureus |
Cytotoxicity and Anticancer Activity
In vitro studies have shown that certain benzothiazole derivatives can inhibit the growth of cancer cell lines. For instance, compounds with structural similarities to our target compound have demonstrated cytotoxicity against leukemia cell lines and solid tumors . The mechanism of action may involve the induction of oxidative stress in cancer cells.
Antiviral Activity
Benzothiazole derivatives have also been investigated for their antiviral properties, particularly against HIV. Modifications in the molecular structure have been shown to enhance or reduce antiviral activity, suggesting that further research into the structure-activity relationship (SAR) could yield promising therapeutic agents .
Case Study 1: Antibacterial Screening
A recent study synthesized a series of benzothiazole derivatives and evaluated their antibacterial activity against clinical isolates. The results indicated that compounds with specific substitutions exhibited enhanced activity against resistant strains of bacteria. The study concluded that modifications to the benzothiazole core could lead to the development of new antibacterial agents .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of a related compound in vitro. The study revealed that the compound inhibited cell proliferation in various cancer cell lines and induced apoptosis through mitochondrial pathways. These findings suggest that benzothiazole derivatives could serve as a basis for developing new anticancer therapies .
Properties
Molecular Formula |
C17H17N5O2S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H17N5O2S/c1-10-19-14(24-21-10)7-4-8-22-9-12(23)15(16(22)18)17-20-11-5-2-3-6-13(11)25-17/h2-3,5-6,18,23H,4,7-9H2,1H3 |
InChI Key |
KFWATWGOJOTNAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CCCN2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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